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Compound of Interest

Compound Name: Suzetrigine

Cat. No.: B10856436

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a detailed summary of the dosage, administration, and clinical trial
protocols for Suzetrigine (formerly VX-548), a first-in-class, selective inhibitor of the NaV1.8
sodium channel. Suzetrigine is a non-opioid analgesic developed for the treatment of
moderate-to-severe acute pain and neuropathic pain. The information presented here is
compiled from publicly available data from Phase 2 and Phase 3 clinical trials to assist
researchers and drug development professionals in understanding the clinical application of
this novel compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from Suzetrigine clinical trials,
including dosing regimens and pharmacokinetic parameters.

Table 1: Suzetrigine Dosage and Administration in
Clinical Trials
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L . Dosage Route of Duration of
Indication Trial Phase . o .
Regimen Administration Treatment

100 mg loading

Moderate-to-
dose, followed by

Severe Acute Phase 2 & 3 Oral[1][5] Up to 14 days[5]
50 mg every 12

Pain
hours[1][2][3][4]
Diabetic
Peripheral Phase 3 70 mg once
) Oral 12 weeks[1][6]
Neuropathy (planned) daily[1][6]
(DPN)

Table 2: Efficacy Endpoints in Acute Pain Trials
(Abhdominoplasty and Bunionectomy)

Endpoint Description

Time-weighted sum of the pain intensity
Primary Endpoint difference from O to 48 hours (SPID48)
compared to placebo[3][7]

- SPID48 compared to hydrocodone
bitartrate/acetaminophen (HB/APAP)[3]- Time to
meaningful pain relief (=2-point reduction in
NPRS) compared to placebo[3][5]

Key Secondary Endpoints

- Patient Global Assessment (PGA) of

Other Endpoints ] o
effectiveness[5]- Use of rescue medication[5][8]

Experimental Protocols

The following sections detail the methodologies employed in the pivotal Phase 3 clinical trials
for Suzetrigine in the management of acute pain.

Study Design for Acute Pain Trials (NCT04891132,
NCT04891145)
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The Phase 3 program for acute pain included two randomized, double-blind, placebo- and
active-controlled trials in adult patients with moderate-to-severe pain following either
abdominoplasty or bunionectomy.[3][8][9]

o Randomization: Participants were randomized to one of three arms:
o Suzetrigine (100 mg loading dose, then 50 mg every 12 hours)[3]
o Hydrocodone bitartrate/acetaminophen (5 mg/325 mg every 6 hours)[3][7]
o Placebo[3][7]

» Blinding: The trials were double-blind, meaning neither the participants nor the investigators
knew which treatment was being administered.

o Control Groups: The use of both placebo and an active comparator (a commonly prescribed
opioid) allowed for a comprehensive assessment of Suzetrigine's efficacy and safety profile.
[10]

Participant Population
e Inclusion Criteria:
o Adults (18-80 years of age) scheduled for either abdominoplasty or bunionectomy.[5]

o Experiencing moderate-to-severe postoperative pain, defined as a score of >4 on the 11-
point Numeric Pain Rating Scale (NPRS).[9]

e Exclusion Criteria:
o History of chronic pain or long-term use of analgesic medications.
o Known hypersensitivity to the study drugs.

o Significant cardiovascular, renal, or hepatic disease.

Efficacy Assessment Protocol
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e Primary Efficacy Endpoint: The primary measure of efficacy was the time-weighted sum of
the pain intensity difference over 48 hours (SPID48).[3][7]

o Pain Intensity Measurement: Participants rated their pain intensity on an 11-point Numeric
Pain Rating Scale (NPRS), where 0 represents "no pain” and 10 represents "worst pain
imaginable."

o Assessment Schedule: Pain intensity was assessed at baseline (before the first dose of
study medication) and at multiple time points over the 48-hour treatment period.

o SPID48 Calculation: The SPID48 was calculated from the NPRS scores to provide a
cumulative measure of pain relief over the 48-hour period.

e Secondary Efficacy Endpoints:

o Time to Meaningful Pain Relief: This was defined as the time to the first achievement of at
least a 2-point reduction in the NPRS score from baseline.[3][5]

o Patient Global Assessment (PGA): At the end of the treatment period, participants rated
the overall effectiveness of the study medication.[5]

o Rescue Medication Use: The use of supplemental, pre-specified rescue medication (e.qg.,
ibuprofen) for breakthrough pain was recorded.[2][8]

Safety and Tolerability Assessment Protocol

o Adverse Event Monitoring: All adverse events (AEs) were recorded throughout the study,
regardless of their perceived relationship to the study medication. The severity and
relationship to the study drug were assessed by the investigator.

« Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature were monitored at
regular intervals.

o Laboratory Tests: Blood and urine samples were collected at baseline and at the end of the
study to monitor hematology, blood chemistry, and urinalysis parameters.

o Electrocardiograms (ECGs): ECGs were performed at baseline and at specified time points
to assess for any cardiac effects.
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Signaling Pathway and Experimental Workflow
Diagrams
Suzetrigine Mechanism of Action

Suzetrigine is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[11][12]
[13] This channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors)
and plays a crucial role in the transmission of pain signals.[11][13] By binding to the NaVv1.8
channel, Suzetrigine stabilizes it in a closed state, thereby preventing the influx of sodium ions
that is necessary for the generation and propagation of action potentials in response to painful
stimuli.[11][13] This targeted action in the peripheral nervous system is believed to reduce pain
perception without the central nervous system side effects associated with opioids.[11]
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Click to download full resolution via product page

Caption: Suzetrigine selectively blocks NaV1.8 channels on peripheral neurons, inhibiting pain
signal transmission.

Acute Pain Clinical Trial Workflow

The following diagram illustrates the typical workflow for a participant in a Phase 3 acute pain
clinical trial of Suzetrigine.
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Caption: Workflow of Suzetrigine acute pain clinical trials from screening to follow-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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